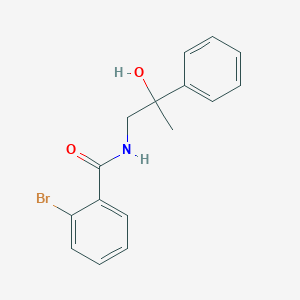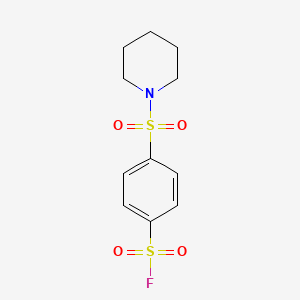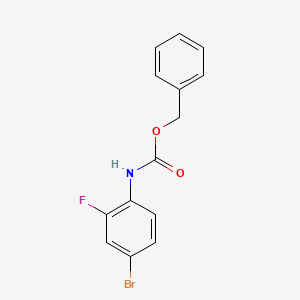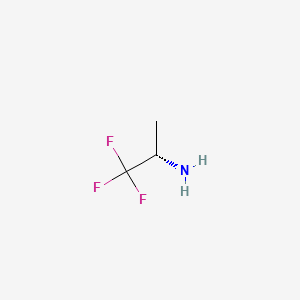
Methyl 4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
The incorporation of fluorine atoms, including trifluoromethyl (CF₃) groups, significantly impacts pharmaceutical development. Methyl 4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzoate (let’s call it “MTFM”) could serve as a potential drug candidate. Researchers explore its pharmacological properties, bioavailability, and interactions with biological targets. Further studies may focus on optimizing its efficacy, safety, and delivery mechanisms .
Anti-Inflammatory Agents
MTFM’s unique structure, including the trifluoromethyl group, suggests potential anti-inflammatory properties. Investigating its effects on inflammation pathways, cytokine regulation, and immune responses could lead to novel anti-inflammatory drugs. For instance, MTFM might play a role in controlling brain inflammation processes .
Catalysis and Organic Synthesis
Fluorinated compounds often exhibit remarkable reactivity in catalytic processes. Researchers may explore MTFM as a catalyst or ligand in various reactions. Its trifluoromethyl group could enhance reaction rates, selectivity, and stability. Additionally, MTFM-derived intermediates may find applications in the synthesis of other valuable molecules .
Materials Science and Electronics
Organofluorine compounds contribute to advanced materials, such as liquid crystals, polymers, and OLEDs (organic light-emitting diodes). MTFM’s unique fluorine-containing motif could be harnessed for designing functional materials with tailored properties. Researchers might investigate its role in enhancing electronic devices or as a building block for novel materials .
Agrochemicals and Pesticides
Fluorinated compounds play a crucial role in agrochemicals due to their stability and bioavailability. MTFM could be explored as a potential pesticide or herbicide. Researchers would assess its efficacy against pests, environmental impact, and safety for non-target organisms. The trifluoromethyl group might enhance its potency .
Pharmaceutical Imaging Agents
Fluorine-18 (¹⁸F) is widely used in positron emission tomography (PET) imaging. Incorporating MTFM into radiolabeled compounds could yield novel PET tracers. Researchers would investigate its biodistribution, pharmacokinetics, and specificity for imaging specific disease markers. The trifluoromethyl group could enhance tracer stability and binding affinity .
properties
IUPAC Name |
methyl 4-[2-[4-(trifluoromethyl)phenyl]morpholine-4-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO4/c1-27-19(26)15-4-2-14(3-5-15)18(25)24-10-11-28-17(12-24)13-6-8-16(9-7-13)20(21,22)23/h2-9,17H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHHOIODUYZMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-2-fluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2666857.png)
![6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione](/img/structure/B2666858.png)
![2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2666859.png)


![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide](/img/structure/B2666864.png)




![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide](/img/structure/B2666873.png)

![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one](/img/structure/B2666879.png)